Phorbol-12-tigliate-13-decanoate

Description

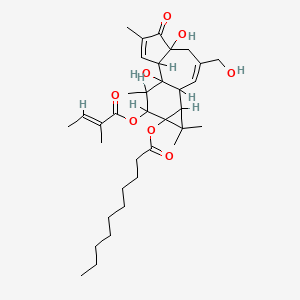

Structure

3D Structure

Properties

CAS No. |

59086-92-9 |

|---|---|

Molecular Formula |

C35H52O8 |

Molecular Weight |

600.8 g/mol |

IUPAC Name |

[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-14-[(E)-2-methylbut-2-enoyl]oxy-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate |

InChI |

InChI=1S/C35H52O8/c1-8-10-11-12-13-14-15-16-27(37)43-35-28(32(35,6)7)25-18-24(20-36)19-33(40)26(17-22(4)29(33)38)34(25,41)23(5)30(35)42-31(39)21(3)9-2/h9,17-18,23,25-26,28,30,36,40-41H,8,10-16,19-20H2,1-7H3/b21-9+/t23-,25+,26-,28-,30-,33-,34-,35-/m1/s1 |

InChI Key |

QWYNFKKVBDGBLL-KFWZAFQTSA-N |

SMILES |

CCCCCCCCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OC(=O)C(=CC)C)C)O)C=C(C4=O)C)O)CO |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@@]12[C@@H](C1(C)C)[C@@H]3C=C(C[C@]4([C@H]([C@]3([C@@H]([C@H]2OC(=O)/C(=C/C)/C)C)O)C=C(C4=O)C)O)CO |

Canonical SMILES |

CCCCCCCCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OC(=O)C(=CC)C)C)O)C=C(C4=O)C)O)CO |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

Synonyms |

phorbol 12-tiglate 13-decanoate |

Origin of Product |

United States |

Foundational & Exploratory

Comparative Pharmacodynamics: Phorbol-12-tigliate-13-decanoate vs. PMA

From Structural Divergence to Differential Signaling Kinetics

Executive Summary

This technical guide provides a rigorous comparison between the gold-standard protein kinase C (PKC) activator, Phorbol-12-myristate-13-acetate (PMA) , and the naturally occurring analog Phorbol-12-tigliate-13-decanoate (PTD) .[1] While both compounds are diterpene esters derived from Croton tiglium and share the tigliane tetracyclic core, their biological activities diverge significantly due to ester chain asymmetry.

The Core Distinction:

-

PMA (The Sledgehammer): Optimized for maximal membrane retention and PKC affinity (

in nanomolar range). It induces a sustained, high-amplitude inflammatory response and potent tumor promotion.[1][2] -

PTD (The Scalpel): Characterized by a branched, unsaturated C12-tigliate and a medium-chain C13-decanoate.[1] This structural variance alters lipophilicity and membrane residence time, often resulting in reduced potency or "partial agonist-like" behavior in specific cellular contexts (e.g., HIV latency reversal vs. gross tumor promotion).[1]

Structural Biology & SAR Analysis[1]

The biological divergence between PMA and PTD is dictated by the Structure-Activity Relationship (SAR) at the C12 and C13 positions of the phorbol ring.

Molecular Configuration

| Feature | PMA (TPA) | PTD | Impact on Activity |

| C12 Ester | Myristate (C14, Saturated) | Tigliate (C5, Unsaturated, Branched) | The C12 chain interacts with the lipid bilayer.[1] PMA's long chain ensures stable membrane insertion. PTD's short/branched chain reduces membrane affinity. |

| C13 Ester | Acetate (C2, Short) | Decanoate (C10, Medium) | The C13 moiety influences the fit within the PKC C1 domain.[1] |

| Lipophilicity (LogP) | ~7.2 (High) | ~5.8 - 6.5 (Moderate) | Lower LogP in PTD correlates with faster "washout" and transient signaling kinetics compared to PMA.[1] |

| PKC Affinity | High ( | Moderate ( | PTD requires higher concentrations to achieve comparable PKC translocation.[1] |

The "Hydrophobic Switch" Mechanism

PMA acts as an ultrapotent analog of Diacylglycerol (DAG) .

-

PMA: The long C12-myristate acts as a "lipid anchor," locking the PMA-PKC complex into the membrane.[1] This prevents the complex from dissociating, leading to sustained activation and subsequent proteolytic degradation (downregulation) of PKC.

-

PTD: The C12-tigliate is less hydrophobic.[1] The complex is less stable in the membrane, leading to transient activation. This kinetic difference is crucial for applications like HIV latency reversal, where the goal is to activate the virus without inducing the "cytokine storm" associated with PMA.

Mechanism of Action: The PKC Nexus

Both compounds target the C1 domain of PKC isoforms (specifically conventional

Signaling Pathway Diagram

The following diagram illustrates the bifurcation in signaling intensity between PMA and PTD.

Caption: Differential activation kinetics. PMA induces irreversible membrane association leading to hyper-stimulation, whereas PTD allows for reversible signaling.[1]

Comparative Biological Activity[3]

Tumor Promotion & Inflammation

PMA is the standard reagent for the Two-Stage Carcinogenesis Model (Initiation with DMBA, Promotion with PMA).[1]

-

PMA: Induces massive hyperplasia, edema, and leukocyte infiltration.[1]

-

PTD: While still a tumor promoter (Class: Croton factor), PTD exhibits significantly lower inflammatory potential in mouse ear edema assays compared to PMA. The "tigliate" group reduces the irritancy half-life compared to the stable myristate group.[1]

HIV-1 Latency Reversal (Shock and Kill)

This is the primary area where PTD-like analogs are superior to PMA.[1]

-

Challenge: Reactivating latent HIV reservoirs requires PKC activation (via NF-κB).[1]

-

PMA Failure: Reactivates HIV potently but causes global T-cell activation and cytokine toxicity (IL-2, TNF-α storm).[1]

-

PTD Advantage: Studies on Croton factors suggest that esters with intermediate lipophilicity (like PTD) can trigger viral transcription at concentrations that are sub-threshold for massive cytokine release.[1]

Data Summary Table

| Assay | PMA (Reference) | PTD (Test Agent) |

| PKC Activation (EC50) | 0.1 – 1.0 nM | 10 – 100 nM (Estimated) |

| Mouse Ear Edema (ID50) | ~0.01 µ g/ear (High Irritancy) | > 0.5 µ g/ear (Moderate Irritancy) |

| Cell Differentiation (HL-60) | induces Macrophage phenotype | induces Macrophage phenotype (slower kinetics) |

| Cytotoxicity | High (Apoptosis at >100 nM) | Moderate |

Experimental Protocols

Safety Warning: Both compounds are potent carcinogens. Handle in a Class II Biosafety Cabinet. Use nitrile gloves and deactivate spills with 10% NaOH/Ethanol.

Reagent Preparation

-

Solvent: Dissolve lyophilized PTD and PMA in high-grade DMSO. Ethanol is an alternative but evaporates during long incubations.

-

Stock Concentration: Prepare 1 mM stocks.

-

Storage: Aliquot into amber glass vials (phorbols adsorb to plastics). Store at -20°C under nitrogen gas to prevent oxidation of the unsaturated tigliate/myristate chains.[1]

Comparative PKC Translocation Assay (Confocal Microscopy)

Objective: Visualize the kinetics of PKC-GFP translocation from cytosol to plasma membrane.

Workflow Diagram:

Caption: Workflow for comparing membrane residence time of PKC isoforms treated with PMA vs. PTD.

Protocol Steps:

-

Seeding: Plate HeLa or CHO cells stably expressing PKC

-GFP on glass-bottom dishes. -

Equilibration: Replace media with phenol-red free imaging buffer (HBSS + 20mM HEPES).

-

Baseline: Acquire images for 5 minutes to establish cytosolic baseline.

-

Induction:

-

Group A: Add PMA to final concentration of 100 nM .

-

Group B: Add PTD to final concentration of 1 µM (Note: PTD often requires 10x concentration of PMA for equivalent initial Vmax).

-

-

Acquisition: Image every 30 seconds for 60 minutes.

-

Analysis: Measure fluorescence intensity at the plasma membrane vs. cytosol.

-

Expected Result: PMA induces rapid, sustained translocation (>60 min).[1] PTD induces translocation that may reverse (washout) or internalize more slowly depending on the specific isoform.

-

HL-60 Differentiation Assay

Objective: Compare the ability to induce terminal differentiation (monocyte/macrophage lineage).[1]

-

Culture: Maintain HL-60 cells in RPMI-1640 + 10% FBS.

-

Treatment:

-

Incubation: 48 to 72 hours.

-

Readout:

References

-

El-Mekkawy, S., et al. (2000). Anti-HIV-1 phorbol esters from the seeds of Croton tiglium.[1][3][4] Phytochemistry, 53(4), 457-464.[1]

-

Goel, G., et al. (2007). Phorbol esters: Structure, biological activity, and toxicity in animals.[1][5] International Journal of Toxicology, 26(4), 279-288.[1][5]

-

Wender, P. A., et al. (2008). The design, synthesis, and evaluation of C7-diversified phorbol esters: Analysis of PKC binding, translocation, and cellular response.[1] Bioorganic & Medicinal Chemistry Letters.

-

LIPID MAPS Structure Database. Phorbol 12-myristate 13-acetate (PMA) and related Tigliane diterpenes.[1] [1][5]

-

Bae, J., et al. (2017). PKC activation and specific phorbol ester structures: Implications for HIV latency reversal.[1] Virology.

Sources

Molecular weight and CAS number for Phorbol 12-tiglate 13-decanoate

A Critical Analysis of Physicochemical Properties, Signaling Mechanisms, and Experimental Utility[1][2]

Executive Summary

Phorbol 12-tiglate 13-decanoate (PTD) is a specialized tigliane diterpene ester isolated from the seed oil of Croton tiglium (Euphorbiaceae).[1][2][3][4][5] While often overshadowed by its analogue Phorbol 12-myristate 13-acetate (PMA/TPA), PTD occupies a unique niche in pharmacological research.[1][2] Unlike the purely tumor-promoting profile of PMA, PTD has demonstrated paradoxical antileukemic activity in murine models (P-388 lymphocytic leukemia), alongside the classical Protein Kinase C (PKC) modulation typical of phorbol esters.[1][2]

This guide provides a definitive technical reference for PTD, synthesizing its chemical identity with actionable experimental protocols for signal transduction research.[1][2]

Part 1: Chemical Identity & Physicochemical Properties[1][6][7]

Accurate characterization is the bedrock of reproducible data.[2] The following parameters define the research-grade standard for PTD.

Table 1: Physicochemical Profile of Phorbol 12-tiglate 13-decanoate

| Parameter | Technical Specification |

| CAS Number | 59086-92-9 |

| IUPAC Name | (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-decanoyloxy-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl (E)-2-methylbut-2-enoate |

| Molecular Weight | 600.79 g/mol |

| Molecular Formula | C₃₅H₅₂O₈ |

| Source Organism | Croton tiglium (Purging Croton) |

| Solubility | Soluble in DMSO (>10 mg/mL), Ethanol, Acetone; Insoluble in Water.[1][2][3][4][6] |

| Stability | Sensitive to light and oxidation.[2] Hydrolyzes in strong alkali.[2] |

| Appearance | White to off-white resinous solid or powder.[1][2] |

Scientist’s Note on Stereochemistry: The biological activity of PTD is strictly dependent on the stereochemistry at the C-4, C-9, and C-12/13 positions.[1][2] The "tiglate" moiety refers to the ester of tiglic acid ((E)-2-methyl-2-butenoic acid) at the C-12 position, while the "decanoate" (capric acid) is esterified at C-13.[1][2] Inversion or hydrolysis of these esters results in a loss of PKC affinity.[2]

Part 2: Mechanism of Action

The PKC Activation Paradigm

PTD functions as a potent structural analogue of 1,2-diacylglycerol (DAG) , the endogenous activator of conventional and novel Protein Kinase C (PKC) isoforms.[1][2]

-

Mimicry: PTD intercalates into the plasma membrane.[2]

-

Recruitment: The C1 domain of cytosolic PKC binds the PTD-membrane complex with high affinity.[2]

-

Activation: This binding induces a conformational change, expelling the pseudosubstrate domain from the catalytic core, rendering the kinase constitutively active (bypassing the transient nature of endogenous DAG).[1][2]

Figure 1: PTD-Mediated PKC Signaling Cascade The following diagram illustrates the signal transduction pathway initiated by PTD, leading to downstream transcriptional changes.[1][2]

Caption: PTD mimics DAG to recruit PKC to the membrane, triggering the MAPK/ERK and NF-κB cascades governing cell fate.[1][2]

Part 3: Experimental Protocols

1. Safety & Handling (Critical)

Phorbol esters are tumor promoters and severe skin irritants.[1][2]

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1][2]

-

Deactivation: Spills must be neutralized with 1N NaOH or KOH in ethanol (hydrolysis of the ester bonds destroys biological activity) before disposal.[1][2] Do not use bleach alone.[2]

2. Stock Solution Preparation

To ensure experimental consistency, avoid repeated freeze-thaw cycles which degrade the ester chains.[1][2]

-

Solvent: Dimethyl sulfoxide (DMSO) (Anhydrous, ≥99.9%).[1][2]

-

Concentration: Prepare a 10 mM master stock.

-

Calculation: Dissolve 1 mg of PTD (MW: 600.8) in 166.4 µL of DMSO.

-

-

Storage: Aliquot into light-protected (amber) glass vials. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Purge headspace with nitrogen/argon if possible.[2]

3. Cell Stimulation Assay (In Vitro)

This protocol is optimized for measuring PKC activation in adherent cell lines (e.g., HeLa, MCF-7) or suspension cells (e.g., Jurkat).[1][2]

Materials:

Workflow:

-

Serum Starvation: Wash cells 2x with PBS and incubate in serum-free medium for 12–24 hours. Rationale: This synchronizes the cell cycle and reduces basal PKC activity caused by serum growth factors.

-

Preparation of Working Solution: Dilute the 10 mM PTD stock into warm serum-free medium to a final concentration of 10–100 nM .

-

Treatment: Replace starvation medium with PTD-containing medium.

-

Incubation:

-

For Phosphorylation (e.g., p-ERK): Incubate for 15–30 minutes .

-

For Differentiation/Gene Expression: Incubate for 24–72 hours .[2]

-

-

Termination: Aspirate medium and immediately lyse cells in ice-cold RIPA buffer containing protease/phosphatase inhibitors.

References

-

National Institutes of Health (NIH) - PubChem. Phorbol 12-tiglate 13-decanoate (CID 5281391). [Link][1][2]

-

Plant Resources of South-East Asia (PROSEA). Croton tiglium L.[1][2] (Detailing isolation and antileukemic activity).[1][2][8] [Link]

-

Kyoto Encyclopedia of Genes and Genomes (KEGG). Compound C09157: Phorbol 12-tiglate 13-decanoate. [Link][1][2]

Sources

- 1. Phorbol 12-tiglate 13-decanoate | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 2. PubChemLite - Phorbol 12-tiglate 13-decanoate (C35H52O8) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. PHORBOL-12-TIGLIATE-13-DECANOATE | 59086-92-9 [chemicalbook.com]

- 5. phorbol 13-decanoate 12-tiglate (CHEBI:28366) [ebi.ac.uk]

- 6. Phorbol-12,13-didecanoate | 24928-17-4 [sigmaaldrich.com]

- 7. Tigliane-type phorbols stimulate human melanocyte proliferation: potentially safer agents for melanocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]

Natural Sources of Phorbol-12-tigliate-13-decanoate in the Euphorbiaceae Family

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phorbol-12-tigliate-13-decanoate is a potent, naturally occurring diterpene ester belonging to the tigliane class. As a powerful modulator of protein kinase C (PKC), it serves as an invaluable tool in cancer research, cellular biology, and pharmacology. The Euphorbiaceae family of plants stands as the principal natural reservoir of this and other structurally related phorbol esters. This technical guide provides an in-depth exploration of the primary botanical sources of Phorbol-12-tigliate-13-decanoate, with a particular focus on Croton tiglium. We will dissect the biosynthetic pathway, detail robust methodologies for extraction, isolation, and purification, and outline the analytical techniques essential for its characterization and quantification. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with this important class of bioactive compounds.

Introduction: The Significance of Phorbol Esters

The Euphorbiaceae family, encompassing a vast number of species, is a well-established source of structurally diverse and biologically active diterpenoids.[1] Among these, the tigliane-type phorbol esters are of significant scientific interest. These compounds are characterized by a tetracyclic carbon skeleton derived from the diterpene phorbol.[2] Phorbol esters are renowned for their ability to mimic the action of diacylglycerol (DAG), a key endogenous second messenger, leading to the potent activation of protein kinase C (PKC) isozymes.[1][3] This activation triggers a cascade of downstream signaling events that regulate critical cellular processes, including proliferation, differentiation, inflammation, and apoptosis.[3][4]

Phorbol-12-tigliate-13-decanoate is a specific diester of phorbol, first characterized as an active principle from croton oil.[1][5] Its unique structure, featuring a tiglate group at the C-12 position and a decanoate group at the C-13 position, confers specific biological activities, including tumor-promoting capabilities and potential antileukemic properties.[6] Understanding its natural sources and the methods to obtain it in a pure form is paramount for advancing research into PKC signaling and developing novel therapeutics.

Principal Botanical Sources within Euphorbiaceae

While many species across the Euphorbiaceae and Thymelaeaceae families produce phorbol esters, the most prominent and historically significant source of Phorbol-12-tigliate-13-decanoate is Croton tiglium L.[1][2][3]

Croton tiglium: The Primary Reservoir

Croton tiglium, commonly known as purging croton, is a shrub native to Southeast Asia.[7][8] The seeds of this plant contain a fixed oil (30-45%), famously known as croton oil.[6] This oil is exceptionally rich in a variety of phorbol diesters, which are responsible for its potent purgative, vesicant, and irritant properties.[3][6] Phorbol-12-tigliate-13-decanoate is one of the key bioactive constituents isolated from this oil.[1][6] Systematic investigation of acetone extracts from the seeds of C. tiglium has consistently yielded a rich array of phorbol esters, confirming its status as the primary source material.[9][10]

Other Potential Sources: Genera Euphorbia and Jatropha

Other genera within the Euphorbiaceae family are also prolific producers of phorbol esters, though the specific profile and concentration of individual esters vary widely.

-

Euphorbia species: This large genus is known for producing a wide array of diterpenes, including esters of phorbol, 12-deoxyphorbol, and ingenol.[11][12] Species such as Euphorbia resinifera, Euphorbia umbellata, and Euphorbia nicaeensis have been investigated for their unique phorbol ester content, some of which exhibit interesting pharmacological activities, including anti-HIV potential.[13][14][15] While these species are rich sources of the general class of compounds, they are not typically highlighted as primary sources for Phorbol-12-tigliate-13-decanoate specifically.

-

Jatropha curcas: This species has gained attention as a biofuel crop, but its seeds contain toxic phorbol esters.[16][17] Research has shown that phorbol esters are present in almost all parts of the J. curcas plant, with tissue-specific accumulation patterns.[16][17] While a primary source for other phorbol esters, it is less characterized for Phorbol-12-tigliate-13-decanoate.

Table 1: Key Euphorbiaceae Genera and Their Phorbol Ester Characteristics

| Genus | Prominent Species | Primary Phorbol Type | Relevance as a Source |

| Croton | C. tiglium | Phorbol diesters (e.g., Phorbol-12-tigliate-13-decanoate) | Primary and well-documented source.[1][6][9] |

| Euphorbia | E. resinifera, E. umbellata | 12-Deoxyphorbol esters, Ingenol esters | Diverse structures, potential for novel compounds.[11][12][14] |

| Jatropha | J. curcas | Phorbol esters | Widespread in plant tissues, focus on detoxification for agricultural use.[16][17] |

Biosynthesis of Phorbol Esters

The biosynthesis of phorbol esters is a multi-stage process originating from the terpenoid pathway.[16][17] The pathway can be conceptually divided into three key phases:

-

Formation of the Diterpene Skeleton: The process begins with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). Through a series of cyclizations catalyzed by specific diterpene synthases, the characteristic tetracyclic tigliane carbon skeleton of the phorbol core is assembled.[18] The lathrane skeleton is recognized as a key precursor in this cyclization cascade.[1]

-

Hydroxylation and Oxidation: The core skeleton undergoes a series of oxidative modifications, including hydroxylations at various positions, by cytochrome P450 monooxygenases to form the polyhydroxylated phorbol molecule.[18]

-

Esterification: The final step involves the selective esterification of the hydroxyl groups on the phorbol core, typically at the C-12 and C-13 positions, with various fatty acids or other organic acids.[16][17] This enzymatic step is responsible for the vast diversity of naturally occurring phorbol esters, including Phorbol-12-tigliate-13-decanoate.

Caption: Biosynthetic pathway of Phorbol-12-tigliate-13-decanoate.

Methodologies: From Plant Material to Pure Compound

The isolation of Phorbol-12-tigliate-13-decanoate requires a multi-step process involving extraction, fractionation, and purification. The lipophilic nature of the compound dictates the choice of solvents and chromatographic techniques.

General Experimental Workflow

The overall process begins with the extraction from dried, powdered plant material, followed by a series of chromatographic steps to isolate the target compound.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phorbol esters - Wikipedia [en.wikipedia.org]

- 3. Phorbol - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PHORBOL-12-TIGLIATE-13-DECANOATE | 59086-92-9 [chemicalbook.com]

- 6. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]

- 7. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 8. 12-O-Tetradecanoylphorbol-13-acetate - Wikipedia [en.wikipedia.org]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

- 11. preprints.org [preprints.org]

- 12. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. acs.figshare.com [acs.figshare.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. biorxiv.org [biorxiv.org]

- 17. mdpi.com [mdpi.com]

- 18. Production of Bioactive Diterpenoids in the Euphorbiaceae Depends on Evolutionarily Conserved Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of C12-Tiglate Substituted Phorbols: Fine-Tuning PKC Modulation

Executive Summary: The Hydrophobic Switch[3]

The phorbol ester pharmacophore, based on the tetracyclic tigliane skeleton, remains one of the most potent modulators of Protein Kinase C (PKC).[1] Historically, research focused on Phorbol 12-myristate 13-acetate (PMA) , a potent tumor promoter.[2][3][1] However, the therapeutic window for phorbols lies in modifying the C12 and C13 ester functionalities to decouple PKC activation from tumor promotion.[1]

This guide focuses on C12-tiglate substituted phorbols (e.g., Tigilanol tiglate/EBC-46 and related analogs).[2][3][1] Unlike the lipophilic C12-myristate of PMA, the C12-tiglate group—an

Structural Biology & Pharmacophore Analysis[1][2][3]

The Tigliane Core and C12 Significance

The biological activity of phorbol esters is governed by their ability to mimic diacylglycerol (DAG) , docking into the C1 domain of PKC isoforms.[1]

-

C20-OH & C3-Ketone: Essential for hydrogen bonding with the PKC C1 domain (Gly253, Thr242, Leu251).[2][3]

-

C12 & C13 Esters: These groups orient the complex within the lipid bilayer.[1]

-

PMA (C12-Myristate): The long aliphatic chain acts as a "membrane anchor," retaining PKC at the membrane constitutively.[2][3] This sustained activation leads to ubiquitination/degradation of PKC and downstream tumor promotion.[1]

-

C12-Tiglate: The tiglate group ((E)-2-methylbut-2-enoate) is short and structurally rigid due to the double bond.[2][3] This reduces the membrane residence time of the PKC-phorbol complex.

-

The "Hydrophobic Switch" Hypothesis

The SAR of C12-tiglate phorbols supports a "Hydrophobic Switch" model. The C12-tiglate moiety provides sufficient lipophilicity for initial membrane insertion and PKC recruitment but lacks the "anchor" properties of a myristate chain. This results in transient PKC activation—sufficient for therapeutic effects (e.g., inducing HIV transcription via NF-

Comparative SAR Analysis

The following table contrasts the C12-tiglate class with standard phorbols, highlighting the divergence in biological outcomes.

| Feature | PMA (TPA) | Prostratin | Tigilanol Tiglate (EBC-46) |

| C12 Substituent | Myristate (C14, flexible) | Hydrogen (Deoxy) | Tiglate (C5, rigid, unsaturated) |

| C13 Substituent | Acetate | Acetate | 2-Methylbutanoate |

| Lipophilicity (LogP) | High (~7.[2][3][1]0) | Low (~2.5) | Moderate |

| PKC Kinetics | Sustained Activation | Transient Activation | Rapid Activation + Necrosis |

| Primary Outcome | Tumor Promotion | HIV Latency Reversal | Oncolysis / Wound Healing |

| Toxicity Profile | High (Carcinogenic) | Low (Inflammatory) | Localized Necrosis (Non-systemic) |

Key Insight: The C12-tiglate, often paired with C13-esters or epoxy groups (as in EBC-46), creates a unique "localized" efficacy profile, ideal for intratumoral injection or targeted latency reversal, minimizing systemic cytokine storms [1, 3].[2][3][1]

Mechanism of Action: Pathway Visualization

The C12-tiglate substitution alters the downstream signaling kinetics.[2] While PMA induces a sustained ERK1/2 phosphorylation, C12-tiglate derivatives often trigger a rapid, high-intensity burst followed by PKC downregulation or, in the case of EBC-46, mitochondrial swelling and cell lysis.[2][3][1]

Figure 1: Divergent signaling pathways of C12-tiglate phorbols.[2][3] Unlike PMA, which drives proliferation, these compounds favor rapid NF-

Experimental Protocols

To validate the SAR of novel C12-tiglate derivatives, the following self-validating protocols are recommended.

Protocol A: PKC Isoform Translocation Assay

Objective: Determine if the C12-tiglate analog induces membrane translocation of specific PKC isoforms (

Materials:

Methodology:

-

Transfection: Electroporate Jurkat cells with PKC-GFP plasmids (24h prior).

-

Baseline Imaging: Image cells in Tyrode’s buffer to establish cytosolic distribution.

-

Induction: Add C12-tiglate analog (10 nM - 1

M).[2][3] Use PMA (100 nM) as positive control. -

Time-Lapse: Capture images every 30 seconds for 20 minutes.

-

Quantification: Calculate the Cytosol-to-Membrane ratio (

).[2][3]

Protocol B: HIV Latency Reversal (J-Lat System)

Objective: Quantify the potency of C12-tiglate phorbols as Latency Reversal Agents (LRAs).

Materials:

-

J-Lat Clones (e.g., 10.6): Jurkat cells containing latent HIV provirus with GFP reporter.[2][3]

-

Flow Cytometer.

Methodology:

-

Seeding: Plate J-Lat 10.6 cells at

cells/mL in 96-well plates. -

Treatment: Treat with serial dilutions of C12-tiglate analog (0.1 nM to 1000 nM).

-

Incubation: 24 hours at 37°C, 5% CO

. -

Analysis: Measure GFP expression via flow cytometry (Ex 488nm / Em 530nm).

-

Toxicity Check: Stain with Propidium Iodide (PI) to ensure GFP signal is not autofluorescence from dying cells.[1]

-

Data Output: Plot %GFP+ cells vs. Log[Concentration] to determine

.

-

Experimental Workflow Visualization

Figure 2: Screening workflow for identifying therapeutic C12-tiglate phorbols. The critical gate is the Selectivity Index (Cytotoxicity vs. Latency Reversal).

References

-

Boyle, G. M., et al. (2021).[2][3][1][4] "Activation of PKC supports the anticancer activity of tigilanol tiglate and related epoxytiglianes."[1][4] Scientific Reports, 11(1), 207.[2][3][1][4] Link[2]

-

El-Mekkawy, S., et al. (1999).[2][3][1] "12-O-Acetylphorbol-13-decanoate potently inhibits cytopathic effects of human immunodeficiency virus type 1 (HIV-1), without activation of protein kinase C." Chemical & Pharmaceutical Bulletin, 47(9), 1346-1347.[2][3][5] Link

-

Kotsonis, P., & Majewski, H. (1996).[2][3][1][6] "The structural requirements for phorbol esters to enhance serotonin and acetylcholine release from rat brain cortex."[1][6] British Journal of Pharmacology.[1] Link

-

Wender, P. A., et al. (2008).[2][3][1] "The design, synthesis, and evaluation of C7-diversified bryostatin analogs reveals a hot spot for binding high-affinity PKC ligands."[2][3][1] Nature Chemistry (Relevant comparative SAR methodology). Link

-

Spina, C. A., et al. (2013).[2][3][1] "An in-depth comparison of latent HIV-1 reactivation in multiple cell model systems and resting CD4+ T cells from aviremic patients."[2][3] PLoS Pathogens, 9(12), e1003834.[2][3][1] Link[2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 12-O-Tetradecanoylphorbol-13-acetate - Wikipedia [en.wikipedia.org]

- 3. Phorbol - Wikipedia [en.wikipedia.org]

- 4. Activation of PKC supports the anticancer activity of tigilanol tiglate and related epoxytiglianes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 12-O-acetylphorbol-13-decanoate potently inhibits cytopathic effects of human immunodeficiency virus type 1 (HIV-1), without activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The structural requirements for phorbol esters to enhance serotonin and acetylcholine release from rat brain cortex - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Phorbol-12-tigliate-13-decanoate (PTD) as a Reference Standard in Toxicology

[1][2][3]

Abstract & Scope

This technical guide establishes the protocol for using Phorbol-12-tigliate-13-decanoate (PTD) (CAS: 59086-92-9) as a reference standard in toxicological assays.[1][2][3] While Phorbol 12-myristate 13-acetate (TPA/PMA) remains the ubiquitous positive control, PTD represents a distinct structural variant isolated from Croton tiglium.[1][2][3] Its unique lipophilic profile—comprising a C5 tigliate and C10 decanoate chain—offers specific utility in Structure-Activity Relationship (SAR) studies and comparative potency assays for Protein Kinase C (PKC) activation and tumor promotion.[1][2][3]

This document details the handling, experimental design, and data validation required to use PTD effectively in in vivo inflammation models and in vitro cellular transformation assays.[2][3]

Chemical Identity & Properties

Before initiating protocols, the reference standard must be verified against the following physicochemical properties to ensure assay reproducibility.

| Property | Specification |

| Chemical Name | Phorbol-12-tigliate-13-decanoate |

| CAS Number | 59086-92-9 |

| Molecular Formula | C₃₅H₅₂O₈ |

| Molecular Weight | 600.8 g/mol |

| Source | Croton tiglium (Euphorbiaceae) |

| Solubility | DMSO (>10 mg/mL), Ethanol (>10 mg/mL), Acetone |

| Stability | Unstable in aqueous buffers >24h.[1][2][3] Store at -20°C in anhydrous DMSO. |

| Toxicity Class | High Potency Carcinogen / Irritant .[1][3] Handle in BSL-2 containment. |

Critical Handling Note: Phorbol esters bind avidly to plastic and glass.[1][3] Use silanized glass where possible to minimize loss, and inactivate all waste with 1N NaOH/Bleach solution before disposal.[2][3]

Mechanism of Action: The PKC Activation Cascade

To use PTD as a reference standard, one must understand that it functions as a potent analogue of Diacylglycerol (DAG) .[2][3] Unlike DAG, which is rapidly metabolized, PTD is metabolically stable, causing constitutive, high-intensity activation of PKC isoforms (specifically PKC-α, -β, -γ, -δ).[1][2][3]

Pathway Visualization

The following diagram illustrates the signal transduction pathway triggered by PTD, leading to the inflammatory phenotype used as the readout in toxicological screening.

Figure 1: Mechanism of Action.[1][2][3] PTD mimics DAG, locking PKC in an active membrane-bound state, driving the inflammatory cascade.[2][3]

Application Protocol I: In Vivo Mouse Ear Edema Assay

This is the "Gold Standard" assay for validating PTD potency.[1][2][3] PTD is used here to induce a measurable inflammatory response (edema), against which anti-inflammatory candidates are tested.[1][2][3]

Experimental Design

-

Subject: Male Swiss Webster or CD-1 Mice (20-25g).

-

Group Size: n=6 per dose group.

-

Vehicle: Acetone (Preferred for volatility) or Ethanol.[1][3]

Step-by-Step Methodology

-

Preparation of Standard Stock:

-

Dissolve 1 mg PTD in 1 mL anhydrous DMSO (Stock A: 1 mg/mL).

-

Aliquot and freeze at -20°C. Do not refreeze multiple times.

-

-

Preparation of Working Solution:

-

Application:

-

Incubation:

-

Data Collection:

Data Analysis & Validation

Calculate the Edema Index (

Validation Criteria:

Application Protocol II: In Vitro PKC Translocation Assay

Used to verify the molecular potency of PTD compared to TPA.[1][3]

Experimental Design

-

System: HeLa or NIH/3T3 cells expressing GFP-tagged PKC-α.[1][2][3]

-

Readout: Confocal Microscopy (Cytosol-to-Membrane translocation).[1][2][3]

Workflow

-

Seeding: Plate cells on glass-bottom dishes 24h prior.

-

Treatment:

-

Imaging:

-

Capture images at t=0, 5, 10, and 30 minutes.

-

-

Quantification:

Reference Standard Workflow Diagram

Figure 2: Operational workflow for validating PTD potency in vivo and in vitro.[1][2][3]

Comparison: PTD vs. TPA

Why use PTD instead of the more common TPA?

| Feature | Phorbol-12-tigliate-13-decanoate (PTD) | Phorbol 12-myristate 13-acetate (TPA) |

| Lipophilicity | Moderate (C5/C10 chains) | High (C2/C14 chains) |

| Skin Penetration | Faster initial partitioning due to shorter C10 chain | Slower, sustained release |

| Receptor Affinity | High affinity for PKC-δ | Pan-PKC activator |

| Primary Use | SAR studies, comparative toxicology, "Cryptic" factor analysis | General positive control |

Troubleshooting & Quality Control

-

Issue: Low Edema Response.

-

Issue: High Variation in Ear Weights.

References

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 12-O-Tetradecanoylphorbol-13-acetate - Wikipedia [en.wikipedia.org]

- 3. PubChemLite - Phorbol 12-tiglate 13-decanoate (C35H52O8) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. Purgative Effect, Acute Toxicity, and Quantification of Phorbol-12-Myristate-13-Acetate and Crotonic Acid in Croton tiglium L. Seeds Before and After Treatment by Thai Traditional Detoxification Process [mdpi.com]

Application Note: Screening Phorbol Esters for HIV Latency Reversal Activity

Abstract & Introduction

The persistence of latent HIV reservoirs in resting CD4+ T cells remains the primary barrier to a cure.[1][2][3][4] The "Shock and Kill" strategy aims to reverse this latency, forcing the virus to express antigens (Shock) so the infected cell can be eliminated by the immune system or viral cytopathic effects (Kill).[5][6]

Phorbol esters, structurally distinct diterpenes found in Euphorbiaceae plants, are among the most potent Latency Reversing Agents (LRAs). While Phorbol 12-myristate 13-acetate (PMA) is the archetype, its tumor-promoting properties make it unsuitable for therapy.[7] Consequently, screening efforts focus on non-tumorigenic analogs like Prostratin and Bryostatin-1 (a macrocyclic lactone with similar PKC-modulating activity).

This guide details a tiered screening workflow to identify novel phorbol esters that reactivate latent HIV-1 via Protein Kinase C (PKC) modulation, differentiating effective viral reactivation from global T-cell toxicity.

Mechanistic Background: The PKC-NF-κB Axis

Phorbol esters function as diacylglycerol (DAG) mimetics. They bind to the C1 domain of PKC isoforms (specifically novel isoforms PKC

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action for phorbol ester-mediated latency reversal.

Caption: Figure 1.[7][8] Phorbol esters mimic DAG to activate PKC, driving the NF-κB signaling axis to reactivate the HIV LTR.[7]

Screening Strategy Overview

To ensure scientific rigor and resource efficiency, a "Funnel Approach" is recommended.

-

Primary Screen (High Throughput): Use J-Lat cell lines (GFP reporter) to identify hits.

-

Counter Screen (Toxicity): Use MTS assays to filter out cytotoxic compounds (false positives due to autofluorescence of dying cells).

-

Validation (Physiological Relevance): Test hits in primary CD4+ T cells from aviremic donors or in vitro latency models.

Experimental Workflow Diagram

Caption: Figure 2. Tiered screening workflow from cell lines to primary cell validation.

Protocol 1: Primary Screen (J-Lat Model)

Rationale: J-Lat cells are Jurkat T-cells containing a latent, integrated HIV-1 provirus where Nef is replaced by GFP. They are the industry standard for HTS because they provide a direct fluorescent readout of LTR activation.

Materials:

-

Cell Line: J-Lat Clone 10.6 (High responder) or 9.2.

-

Media: RPMI 1640 + 10% FBS + 1% Pen/Strep.

-

Controls:

-

Positive: TNF-α (10 ng/mL) or PMA (20 nM).

-

Negative: DMSO (0.1%).[9]

-

Step-by-Step Methodology:

-

Preparation: Resuspend J-Lat cells to a density of

cells/mL in fresh media. -

Plating: Dispense 100 µL (

cells) per well into a 96-well U-bottom plate. -

Treatment:

-

Prepare 1000x stocks of phorbol ester analogs in DMSO.

-

Dilute to 2x concentration in media.

-

Add 100 µL of 2x compound to cells (Final volume 200 µL).

-

Note: Ensure final DMSO concentration is <0.5% to avoid toxicity.

-

-

Incubation: Incubate at 37°C, 5% CO

for 24 to 48 hours . (GFP expression peaks typically at 24h for PMA, but some analogs are slower). -

Readout (Flow Cytometry):

-

Spin down plates (300 x g, 5 min).

-

Resuspend in FACS buffer (PBS + 2% FBS).

-

Acquire 10,000 events on a flow cytometer (e.g., BD FACSCelesta).

-

Gating: Gate on Live/Single cells

Gate GFP+ population based on DMSO control.

-

Data Analysis (Self-Validation):

Calculate the Z-Factor to validate the assay quality before analyzing hits:

Protocol 2: Toxicity Counter-Screen (MTS Assay)

Rationale: Phorbol esters can be cytotoxic.[10] A "hit" in the J-Lat assay is invalid if it kills the cells, as dying cells often exhibit high autofluorescence, mimicking GFP.

Methodology:

-

Plating: Plate parental Jurkat cells (non-infected) at

cells/well in 96-well flat-bottom plates. -

Treatment: Treat with the same concentration gradient used in the Primary Screen.

-

Incubation: 24 hours at 37°C.

-

MTS Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) directly to culture wells.

-

Development: Incubate 1–4 hours.

-

Measurement: Measure absorbance at 490 nm.

Calculation:

Protocol 3: Validation in Primary CD4+ T Cells

Rationale: Cell lines (J-Lat) are cancerous and do not perfectly mimic the resting state of patient reservoirs. Validation in primary cells is the "Gold Standard" for publication and pre-clinical assessment.

Materials:

-

PBMCs from healthy donors (for in vitro models) or aviremic HIV+ patients (for ex vivo models).

-

CD4+ T Cell Isolation Kit (Negative Selection).

Methodology (Ex Vivo Patient Cell Model):

-

Isolation: Isolate CD4+ T cells from aviremic HIV+ patient blood (viral load <50 copies/mL) using negative magnetic selection to avoid activating cells.

-

Culture: Plate

cells/well in media supplemented with antiretrovirals (ARVs) to prevent new infections (e.g., Raltegravir/Tenofovir). -

Stimulation: Treat with candidate phorbol ester for 24 hours.

-

Positive Control: PMA (50 nM) + Ionomycin (1 µM).

-

-

RNA Extraction: Lyse cells and extract total RNA.

-

RT-qPCR: Perform RT-qPCR using primers specific for HIV-1 Tat/Rev (MS RNA) .

-

Why Tat/Rev? It indicates induced transcription (spliced RNA) rather than just read-through of unspliced genomic RNA.

-

Data Presentation & Analysis

Summarize your screening data in a Comparative Potency Table.

| Compound | EC50 (Latency Reversal) | CC50 (Toxicity) | Therapeutic Index (TI) | Max % GFP Induction |

| PMA | 2.5 nM | 50 nM | 20 | 85% |

| Prostratin | 500 nM | >20 µM | >40 | 65% |

| Bryostatin-1 | 1.2 nM | 100 nM | 83 | 70% |

| Candidate X | Calculate | Calculate | Measure |

-

EC50: Concentration inducing 50% of maximal reactivation.

-

CC50: Concentration causing 50% cytotoxicity.

-

Therapeutic Index (TI): A high TI (>10) is desired for drug development.

References

-

Williams, S. A., et al. (2004). Prostratin antagonizes HIV latency by activating NF-kappaB.[3][8][11] Journal of Biological Chemistry. Retrieved from [Link]

-

Jiang, G., & Dandekar, S. (2015). Targeting NF-κB Signaling with Protein Kinase C Agonists As an Emerging Strategy for Combating HIV Latency. AIDS Research and Human Retroviruses.[12] Retrieved from [Link]

-

Chan, J. K., et al. (2013).[11] Calcium/Calcineurin Synergizes with Prostratin to Promote NF-κB Dependent Activation of Latent HIV.[11] PLOS ONE.[11] Retrieved from [Link]

-

Spina, C. A., et al. (2013). An In-Depth Comparison of Latent HIV-1 Reactivation in Multiple Cell Model Systems and Resting CD4+ T Cells from Aviremic Patients.[13] PLOS Pathogens. Retrieved from [Link]

-

Bullen, C. K., et al. (2014). New ex vivo approaches distinguish effective and ineffective single agents for reversing HIV-1 latency in vivo. Nature Medicine. Retrieved from [Link]

Sources

- 1. Dynamics of HIV Latency and Reactivation in a Primary CD4+ T Cell Model | PLOS Pathogens [journals.plos.org]

- 2. Modeling HIV-1 Latency Using Primary CD4+ T Cells from Virally Suppressed HIV-1-Infected Individuals on Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostratin antagonizes HIV latency by activating NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. annualreviews.org [annualreviews.org]

- 6. Flow Cytometric Analysis of HIV-1 Transcriptional Activity in Response to shRNA Knockdown in A2 and A72 J-Lat Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Latency Reversing Agents and the Road to an HIV Cure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-ΚB/Rel: agonist and antagonist roles in HIV-1 latency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. static.igem.org [static.igem.org]

- 11. Calcium/Calcineurin Synergizes with Prostratin to Promote NF-κB Dependent Activation of Latent HIV | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. An In-Depth Comparison of Latent HIV-1 Reactivation in Multiple Cell Model Systems and Resting CD4+ T Cells from Aviremic Patients | PLOS Pathogens [journals.plos.org]

Troubleshooting & Optimization

Separating Phorbol-12-tigliate-13-decanoate from PMA in complex mixtures

Ticket System: High-Resolution Separation of PTD and PMA[1]

Subject: Resolution of Phorbol-12-tigliate-13-decanoate (PTD) from PMA in Complex Matrices Assigned Specialist: Senior Application Scientist, Bio-Organic Analysis Division Status: Open Reference ID: TS-PHRB-2024-X9[1][2]

Executive Summary: The Separation Challenge

You are likely encountering difficulty because Phorbol-12-tigliate-13-decanoate (PTD) and PMA (Phorbol 12-myristate 13-acetate) possess nearly identical hydrophobicity indices.[1][2]

-

PMA: C14 (Myristate) + C2 (Acetate) chains.[2] Total lipophilic carbons = 16.[2]

-

PTD: C10 (Decanoate) + C5 (Tigliate) chains.[2] Total lipophilic carbons = 15.[2]

While PTD is theoretically slightly less retentive than PMA on C18 phases, the difference is often masked by matrix effects in complex mixtures (e.g., Croton oil or plasma).[2] Standard isocratic methods fail here. You require a selectivity-driven approach utilizing specific stationary phase interactions and MS/MS transitions.[1][2]

Module 1: Chromatographic Resolution (Method Development)

User Question:

"I am using a standard C18 column with an isocratic ACN/Water method. PTD and PMA are co-eluting or appearing as a single broad peak. How do I separate them?"

Expert Response:

Isocratic elution is insufficient for this pair in complex mixtures. You must switch to a ballistic gradient and, preferably, a column chemistry that exploits the pi-electrons in the tigliate chain of PTD.

Recommended Column Chemistry

-

Secondary Choice: C18 (High Carbon Load, >20%) .[2]

-

Why: If you must use C18, use a column with high surface coverage to maximize the slight hydrophobic difference between the C14 and C10 chains.

-

Optimized Gradient Protocol (UPLC/HPLC)

| Parameter | Setting |

| Column | Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm (UPLC) or 2.6 µm (Core-Shell HPLC) |

| Temp | 40°C (Control is critical; fluctuations shift retention) |

| Mobile Phase A | Water + 0.1% Formic Acid + 2mM Ammonium Formate |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 50% | Initial Hold |

| 1.00 | 50% | Load sample |

| 10.00 | 95% | Separation Window |

| 12.00 | 95% | Wash lipophilic matrix |

| 12.10 | 50% | Re-equilibration |

Technical Note: PTD will typically elute before PMA due to the shorter total carbon chain length (C15 vs C16) and the polarity of the double bond.

Module 2: Sample Preparation (Complex Mixtures)

User Question:

"My background noise is too high. I'm extracting from cell lysate/plasma, and the matrix suppression is killing my sensitivity."

Expert Response:

Phorbol esters are highly lipophilic.[2] If you use a simple Liquid-Liquid Extraction (LLE), you co-extract phospholipids and triglycerides that suppress ionization.[1][2] You must use Solid Phase Extraction (SPE) to fractionate.[2]

Workflow Visualization

Figure 1: Recommended Solid Phase Extraction (SPE) workflow to remove matrix interferences.

Step-by-Step SPE Protocol

-

Conditioning: 1 mL Methanol followed by 1 mL Water.

-

Loading: Load sample (diluted 1:1 with water to ensure binding).

-

Wash: 1 mL of 20% Methanol in Water.

-

Critical: This removes proteins and salts but keeps the lipophilic phorbols on the column.

-

-

Elution: 1 mL Acetonitrile.

-

Note: Do not use Hexane; it is too non-polar and may leave the phorbols stuck if the sorbent is too active. Acetonitrile is strong enough to elute both PTD and PMA.

-

Module 3: Mass Spectrometry Identification

User Question:

"I can separate them chromatographically, but how do I confirm identity? They have similar molecular weights."

Expert Response:

Relying on molecular weight alone is risky due to adduct formation (

PMA (MW 616.8)

-

Parent Ion:

-

Quantifier Transition:

(Loss of both ester chains, characteristic phorbol core).[2] -

Qualifier Transition:

(Loss of Myristic acid).[2]

PTD (MW 600.8)

-

Parent Ion:

-

Quantifier Transition:

(Common phorbol core).[2] -

Qualifier Transition:

(Loss of Decanoic acid) or specific loss of Tigliate (

Comparison Table:

| Compound | Precursor (NH4 adduct) | Primary Fragment (Quant) | Specific Fragment (Qual) |

| PMA | 634.4 | 311.2 (Core) | 371.2 (Loss of C14) |

| PTD | 618.4 | 311.2 (Core) | 446.3 (Loss of C10) |

Module 4: Troubleshooting Decision Tree

User Question:

"I'm seeing peak tailing and variable recovery. What is wrong?"

Expert Response:

Phorbol esters are prone to adsorption on glass surfaces and degradation.

Figure 2: Diagnostic tree for common phorbol ester analysis failures.

Critical Stability Note: Phorbol esters are unstable in basic conditions. Ensure your mobile phase and extraction solvents are slightly acidic (0.1% Formic Acid).[2] Store samples in amber glass at -20°C to prevent light-induced degradation and trans-esterification.[1][2]

References

-

Schmidt, R. J., & Hecker, E. (1975).[1][2] Autoxidation of phorbol esters under normal storage conditions. Cancer Research.[2]

-

Vogg, G., et al. (1999).[2] Phorbol esters in Jatropha curcas: Separation and quantification. Phytochemistry.[2][3][4]

-

De Vrye, F., et al. (2020).[2] Quantification of Phorbol Esters in Jatropha curcas by HPLC-UV and HPLC-ToF-MS. ResearchGate.[2][5]

-

PubChem. (2024).[2] Phorbol 12-tiglate 13-decanoate Compound Summary. National Library of Medicine.

Sources

Technical Guide: Resolving Peak Overlap in HPLC Analysis of Croton Oil Fractions

Topic: High-Performance Liquid Chromatography (HPLC) optimization for Croton tiglium oil fractions. Target Analyte: Phorbol esters (specifically Phorbol 12-myristate 13-acetate [PMA/TPA] and related diterpenes).[1][2] Audience: Analytical Chemists, Drug Development Scientists.

Introduction: The "Critical Pair" Challenge

Analyzing Croton oil presents a unique chromatographic challenge: you are attempting to resolve structurally identical isomers (e.g.,

The most common failure mode in this analysis is peak overlap (co-elution) in the hydrophobic region, where the bioactive phorbol esters elute. This guide moves beyond basic method parameters to address the mechanistic causes of this overlap and provides a self-validating troubleshooting framework.

Module 1: The Optimized Method (Golden Standard)

Before troubleshooting, ensure your baseline method aligns with the physicochemical properties of phorbol esters. These compounds are diterpenes with a rigid tetracyclic core and lipophilic ester chains.

Core Method Parameters

| Parameter | Specification | Technical Rationale |

| Stationary Phase | C18 (Octadecyl) , High Carbon Load (>15%), End-capped. Alt: Phenyl-Hexyl | High carbon load is required to retain the lipid tails of phorbol esters. Phenyl-Hexyl offers alternative selectivity ( |

| Mobile Phase A | Water (Milli-Q) | Aqueous buffer is rarely needed as phorbol esters are non-ionizable at neutral pH. |

| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for lipids compared to Methanol due to lower viscosity and distinct dipole interactions. |

| Detection | UV @ 280 nm | The conjugated ketone system in the phorbol ring absorbs maximally here. 254 nm is too noisy due to lipid interference. |

| Temperature | 25°C - 30°C | Higher temperatures ( |

Recommended Gradient Profile

Context: Phorbol esters are highly lipophilic. An isocratic hold is often superior to a linear gradient for resolving the "cluster" of esters.

-

0–5 min: 75% B (Equilibration/Loading)

-

5–25 min: 75%

85% B (Shallow Gradient) -

25–35 min: 85% B (Isocratic Hold – Critical Resolution Window )

-

35–45 min: 100% B (Column Wash – Essential to remove triglycerides)

Module 2: Troubleshooting Peak Overlap (Q&A)

Scenario A: "My target peak (TPA) has a shoulder or is co-eluting with a matrix peak."

Root Cause: Inadequate Selectivity (

-

Switch to Isocratic Mode: If the overlap occurs during a gradient slope, switch to an isocratic run at the %B where the compound elutes (e.g., 82% ACN). Isocratic elution maximizes the number of theoretical plates (

) for that specific separation window. -

Change the Organic Modifier: If ACN fails, introduce Methanol (MeOH) . A 50:50 mixture of ACN:MeOH in Line B often alters selectivity enough to separate critical pairs because MeOH interacts via hydrogen bonding, whereas ACN interacts via dipole-dipole forces.

Scenario B: "Retention times are drifting, causing overlap in sequential runs."

Root Cause: Lipid Buildup (Fouling). Mechanism: Croton oil contains triglycerides that are far more lipophilic than phorbol esters. If your gradient stops at 85% B, these triglycerides accumulate on the column head, slowly bleeding off and altering the stationary phase chemistry. Protocol:

-

Mandatory Wash Step: Every injection must end with a flush of 100% ACN or Isopropanol for at least 10 column volumes.

-

Self-Validation: Inject a blank (solvent only) after every 5 samples. If peaks appear in the blank, your wash step is insufficient.

Scenario C: "I see split peaks for a pure standard."

Root Cause: Solvent Mismatch or Isomerization. Explanation: Phorbol esters are susceptible to acid/base catalyzed isomerization (e.g., migration of the acyl group or epimerization at C-4). Fix:

-

Ensure sample diluent matches the initial mobile phase (e.g., 75% ACN). Dissolving pure hydrophobic oil in 100% ACN and injecting it into a 75% stream causes "solvent shock" and peak splitting.

-

Check pH: Keep samples neutral. Avoid strong acids/bases in the extraction solvent.

Module 3: Visualization & Logic Flows

Figure 1: Troubleshooting Logic for Peak Resolution

Caption: Decision tree for resolving co-eluting peaks in lipid-rich matrices.

Figure 2: Sample Preparation Workflow (Crucial for Resolution)

Caption: Methanol-based partition effectively separates polar phorbol esters from the bulk triglyceride matrix.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why do I see a large "hump" at the end of my chromatogram? A: This is the "lipid hump." It consists of strongly retained triglycerides that were not removed during the extraction.

-

Fix: You must run a "sawtooth" gradient. After your analyte elutes (e.g., at 25 min), ramp immediately to 100% B and hold for 10 minutes, then re-equilibrate. Do not allow these to accumulate.

Q2: Can I use Mass Spectrometry (LC-MS) to resolve the overlap? A: Yes, but with a caveat. Phorbol esters ionize poorly in ESI+ unless adducts are formed.

-

Protocol: Add 0.1% Formic Acid or 5mM Ammonium Acetate to the mobile phase. Look for

or

Q3: How do I separate 4

-

Strategy: Use a Phenyl-Hexyl column. The difference in the spatial arrangement of the hydroxyl group at C-4 alters the interaction with the

-electrons of the phenyl phase, often providing the necessary selectivity (

References

-

Devappa, R. K., et al. (2010). High performance liquid chromatography method for quantification of phorbol esters in Jatropha curcas seeds.[3][4][5] Journal of Chromatography A. Link

-

Du, Q., et al. (2017).[1] Isolation and Structure Characterization of Cytotoxic Phorbol Esters from the Seeds of Croton tiglium.[2][6] Planta Medica.[6][7] Link

-

Makkar, H. P., et al. (2007). Removal of phorbol esters from Jatropha curcas oil.[3][4] Journal of the American Oil Chemists' Society. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. novapublishers.com [novapublishers.com]

- 4. (PDF) Method validation for analysis of phorbol esters from Jatropha curcas [academia.edu]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Isolation and Structure Characterization of Cytotoxic Phorbol Esters from the Seeds of Croton tiglium - PubMed [pubmed.ncbi.nlm.nih.gov]

Detecting impurities in commercial Phorbol-12-tigliate-13-decanoate standards

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Phorbol-12-tigliate-13-decanoate (PTD) and other phorbol esters. It addresses common challenges related to impurity detection and offers troubleshooting strategies to ensure the accuracy and reliability of your experimental results.

While Phorbol-12-tigliate-13-decanoate is a specific phorbol ester, the principles and methodologies discussed here are broadly applicable to other compounds in this class, such as the more commonly studied Phorbol-12-myristate-13-acetate (PMA).

Introduction: The Critical Role of Purity in Phorbol Ester Research

Phorbol esters are powerful tools in biomedical research, primarily known for their ability to activate Protein Kinase C (PKC), a key enzyme in cellular signal transduction.[1][2] This activity makes them invaluable for studying a wide range of biological processes, from tumor promotion to immune cell activation.[3] However, the very potency of these molecules means that even minor impurities can have significant, unintended effects on experimental outcomes.

The presence of impurities in a Phorbol-12-tigliate-13-decanoate standard can arise from several sources:

-

Synthesis Byproducts: Incomplete reactions or side reactions during the synthesis of PTD can result in structurally related impurities.

-

Degradation Products: Phorbol esters are known to be sensitive to light, temperature, and pH, leading to degradation over time.[4][5]

-

Contamination: Introduction of foreign substances during manufacturing, handling, or storage.

Therefore, rigorous quality control and accurate impurity detection are paramount for any research involving these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my Phorbol-12-tigliate-13-decanoate standard?

A1: While specific data for Phorbol-12-tigliate-13-decanoate is limited, we can infer potential impurities based on the general chemistry of phorbol esters. These are likely to include:

-

Isomers: Positional isomers where the tiglate and decanoate groups are attached to different hydroxyl groups of the phorbol backbone, or geometric isomers of the tiglate moiety.

-

Hydrolysis Products: Cleavage of one or both ester linkages, resulting in phorbol-12-tigliate, phorbol-13-decanoate, or the parent phorbol.

-

Oxidation Products: Modifications to the phorbol ring system due to exposure to air and light.

-

Residual Solvents and Reagents: Trace amounts of chemicals used in the synthesis and purification process.

Q2: I'm seeing an unexpected peak in my HPLC chromatogram. How can I determine if it's an impurity?

A2: An unexpected peak is a common issue. Here's a systematic approach to identify it:

-

Confirm System Suitability: First, ensure your HPLC system is performing correctly. Run a blank (injection of your mobile phase) to check for system peaks. Then, inject a well-characterized standard, if available, to verify retention time and peak shape.

-

Spiking Experiment: Spike your PTD sample with a small amount of a pure standard. If the primary peak increases in area without the appearance of a new peak, it confirms the identity of your main compound. The unexpected peak will remain separate.

-

Photodiode Array (PDA) Detector Analysis: If you are using a PDA detector, compare the UV-Vis spectrum of the main peak with the unknown peak. Phorbol esters typically have a characteristic UV absorbance maximum around 280 nm.[6][7] A significantly different spectrum for the unknown peak suggests it is not a closely related phorbol ester isomer.

-

Mass Spectrometry (MS) Analysis: The most definitive method for identification is to couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, which can be used to deduce its chemical formula and propose a structure.[8][9][10]

Q3: My PTD standard seems to be degrading over time, as evidenced by the appearance of new peaks in my HPLC analysis. How can I prevent this?

A3: Phorbol esters are indeed labile.[4] Proper storage and handling are crucial:

-

Storage: Store your PTD standard, both in solid form and in solution, at -20°C or lower in a tightly sealed container.[4] Protect it from light by using amber vials or by wrapping the container in aluminum foil.[4]

-

Solvent Choice: For stock solutions, use high-purity, anhydrous solvents such as DMSO, ethanol, or ethyl acetate.[3][4] Avoid aqueous buffers for long-term storage as they can promote hydrolysis.

-

Handling: When preparing solutions, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture. Prepare fresh working solutions from your stock solution for each experiment. Minimize the time the standard is exposed to light and ambient temperatures.

Troubleshooting Guides

Guide 1: Poor Peak Shape in HPLC Analysis

Problem: You observe peak fronting, tailing, or splitting for your PTD standard.

| Possible Cause | Troubleshooting Steps |

| Column Overload | Reduce the injection volume or the concentration of your sample. |

| Inappropriate Mobile Phase | Ensure the mobile phase is fully compatible with your sample solvent. A significant mismatch in solvent strength can cause peak distortion. |

| Column Contamination | Flush the column with a strong solvent (e.g., isopropanol or methanol) to remove any strongly retained compounds. |

| Column Degradation | If the column is old or has been used extensively, it may need to be replaced. Check the manufacturer's recommendations for column lifetime. |

| Secondary Interactions | Phorbol esters can have secondary interactions with the silica support of the column. Try a different column chemistry (e.g., a C8 instead of a C18) or add a small amount of a competing agent like triethylamine to the mobile phase (use with caution as it can affect MS analysis). |

Guide 2: Inconsistent Retention Times

Problem: The retention time of your PTD peak shifts between injections.

| Possible Cause | Troubleshooting Steps |

| Fluctuations in Mobile Phase Composition | Ensure your mobile phase is well-mixed and degassed. Use a high-quality HPLC pump that delivers a consistent flow rate. |

| Temperature Variations | Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times. |

| Column Equilibration | Make sure the column is fully equilibrated with the mobile phase before starting your analytical run. |

| Changes in Mobile Phase pH | If your mobile phase contains a buffer, ensure its pH is stable. |

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol provides a general method for the analysis of PTD purity. It may require optimization for your specific instrumentation and standard.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for improved peak shape)

-

-

Procedure:

-

Prepare the mobile phase. A common starting point is a gradient of water and acetonitrile. For example:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

-

Set up a gradient elution program. An example gradient could be:

-

0-20 min: 50% B to 100% B

-

20-25 min: Hold at 100% B

-

25-30 min: Return to 50% B and equilibrate

-

-

Set the column temperature to 30°C.

-

Set the UV detector to monitor at 280 nm.[7]

-

Prepare your PTD standard at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Inject 10 µL of the sample.

-

Analyze the resulting chromatogram for the presence of impurity peaks.

-

Protocol 2: LC-MS for Impurity Identification

This protocol outlines the general steps for identifying unknown impurities using LC-MS.

-

Instrumentation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

-

Procedure:

-

Develop an HPLC method as described in Protocol 1 that provides good separation of the main peak and the impurity peaks.

-

Introduce the column effluent into the mass spectrometer.

-

Use an appropriate ionization source. Electrospray ionization (ESI) is commonly used for phorbol esters.[9][11]

-

Acquire mass spectra in both positive and negative ion modes to maximize the chances of detecting the molecular ion of the impurities. Phorbol esters can form adducts with ions like sodium [M+Na]+ or ammonium [M+NH4]+ in the mobile phase.[6][11]

-

Extract the mass spectra for each impurity peak.

-

Determine the accurate mass of the molecular ion for each impurity.

-

Use the accurate mass to calculate the elemental composition.

-

If your instrument has MS/MS capabilities, perform fragmentation analysis on the impurity ions to obtain structural information.[6][11]

-

Visualizations

Caption: Workflow for identifying an unknown peak in an HPLC chromatogram.

References

-

Dealwis, H. G., et al. (2016). Screening for toxic phorbol esters in jerky pet treat products using LC–MS. Journal of Chromatography B, 1020, 93-100. Available at: [Link]

-

Szalontai, B., et al. (1996). Analysis and purification of phorbol esters using normal phase HPLC and photodiode-array detection. Journal of Pharmaceutical and Biomedical Analysis, 15(3), 393-401. Available at: [Link]

-

Si, D., et al. (2014). Topological Heterogeneity of Protein Kinase C Modulators in Human T-Cells Resolved with In-Cell Dynamic Nuclear Polarization NMR Spectroscopy. Journal of the American Chemical Society, 136(30), 10693–10701. Available at: [Link]

-

Chen, Y., et al. (2022). An Improved HPLC Method for Quantifying Phorbol Esters in Jatropha curcas Seed Oils. Journal of Agricultural and Food Chemistry, 70(31), 9688–9696. Available at: [Link]

-

Seemamahannop, R., et al. (2012). Characterization and Quantification of Phorbol Esters by Tandem ESI-FT-ICR-MS. LCGC North America, 30(5), 416-427. Available at: [Link]

-

He, W., et al. (2018). Quantification of Phorbol Esters in Jatropha curcas by HPLC‐UV and HPLC‐ToF‐MS with Standard Addition Method. Journal of the American Oil Chemists' Society, 95(7), 837-848. Available at: [Link]

-

Rocha, R. B., et al. (2015). Method validation for analysis of phorbol esters from Jatropha curcas. Industrial Crops and Products, 74, 9-15. Available at: [Link]

-

Schmidt, R., et al. (1985). Stability of the "second stage" promoter 12-O-retinoylphorbol-13-acetate. Carcinogenesis, 6(5), 731-734. Available at: [Link]

-

Verardo, G., et al. (2019). Rapid and selective screening for toxic phorbol esters in Jatropha curcas seed oil using high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography A, 1597, 134-141. Available at: [Link]

-

Dealwis, H. G., et al. (2016). Screening for toxic phorbol esters in jerky pet treat products using LC-MS. Journal of Chromatography B, 1020, 93-100. Available at: [Link]

-

Seemamahannop, R. (2012). Part-I Characterization of phorbol ester; the predominant toxic component of Jathropha curcas and development of an efficient process for its detoxification. Scholars' Mine. Available at: [Link]

-

Nyoni, H., et al. (2021). Quantification of Phorbol-12-myristate 13-acetate in Jatropha seed oil and cake at different stages of fruit maturity. South African Journal of Botany, 139, 442-447. Available at: [Link]

-

Makkar, H. P. S., et al. (2009). Removal and Degradation of Phorbol Esters during Pretreatment and Transesterification of Jatropha curcas Oil. Journal of the American Oil Chemists' Society, 86(2), 173-181. Available at: [Link]

-

Lorenzo, P. S., et al. (2001). Characterization of the Interaction of Phorbol Esters with the C1 Domain of MRCK (Myotonic Dystrophy Kinase-related Cdc42 Binding Kinase) α/β. Journal of Biological Chemistry, 276(15), 12151-12159. Available at: [Link]

-

Herlina, N., et al. (2015). Degradation of Phorbol Esters by Plasma, Gamma-ray, Sunlight and UV Irradiations. Journal of Environmental Science and Technology, 8(3), 103-115. Available at: [Link]

-

Scheytt, T., et al. (1993). Spectroscopic characterization of specific phorbol ester binding to PKC-receptor sites in membranes in situ. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1148(2), 243-250. Available at: [Link]

-

Singh, A., et al. (2024). Identification of Phorbol Ester and its Degradation by Traditional Purification Method in the Root of Baliospermum montanum (Willd.) Muell. Arg. Journal of Research in Traditional Medicine, 9(1), 1-7. Available at: [Link]

-

Wakandigara, A., et al. (2020). Mechanisms of Phorbol Ester Toxicity, Determined by Molecular Modelling. International Research Journal of Pure and Applied Chemistry, 21(18), 10-24. Available at: [Link]

-

Wikipedia. (n.d.). Phorbol. In Wikipedia. Retrieved February 22, 2026, from [Link]

-

PubChem. (n.d.). Phorbol 12-tiglate 13-decanoate. Retrieved February 22, 2026, from [Link]

-

PubChem. (n.d.). Phorbol 12-tiglate 13-decanoate. Retrieved February 22, 2026, from [Link]

-

He, W., et al. (2024). Tissue-Specific Accumulation Profiles of Phorbol Esters in Response to Abiotic and Biotic Stresses in Jatropha curcas. International Journal of Molecular Sciences, 25(13), 7123. Available at: [Link]

-

Zhang, Y., et al. (2015). Rapid Isolation and Purification of Phorbol Esters from Jatropha curcas by High-Speed Countercurrent Chromatography. Journal of Agricultural and Food Chemistry, 63(10), 2686–2693. Available at: [Link]

-

Dev, D., & Saxena, D. K. (2009). Isolation and characterization of phorbol esters (toxin) from the Jatropha curcas L. International Journal of Microbiology Research, 1(1), 1-5. Available at: [Link]

-

Boonsong, K., et al. (2012). Determination of toxic phorbol esters in biofertilizer produced with Jatropha curcas seed cake. ScienceAsia, 38(1), 25-30. Available at: [Link]

-

Seemamahannop, R. (2012). Part-I Characterization of phorbol ester; the predominant toxic component of Jathropha curcas and development of an efficient process for its detoxification. Scholars' Mine. Available at: [Link]

Sources

- 1. Characterization of the Interaction of Phorbol Esters with the C1 Domain of MRCK (Myotonic Dystrophy Kinase-related Cdc42 Binding Kinase) α/β - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journalirjpac.com [journalirjpac.com]

- 3. Phorbol - Wikipedia [en.wikipedia.org]

- 4. Stability of the "second stage" promoter 12-O-retinoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. archives.ijper.org [archives.ijper.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Screening for toxic phorbol esters in jerky pet treat products using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mst.elsevierpure.com [mst.elsevierpure.com]

- 10. Screening for toxic phorbol esters in jerky pet treat products using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid and selective screening for toxic phorbol esters in Jatropha curcas seed oil using high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Comparative analysis of PKC isoform selectivity in tigliane esters

Executive Summary: The Tigliane Divergence

Tigliane esters represent a structurally diverse class of diterpenes that function as high-affinity ligands for the C1 domain of Protein Kinase C (PKC).[1] While historically defined by the tumor-promoting phorbol ester PMA (TPA) , recent advances have isolated "non-tumorigenic" and "ablative" variants like Prostratin and Tigilanol Tiglate (EBC-46) .

The critical differentiator among these compounds is not merely binding affinity (

Structural Basis of Selectivity[1]

The tigliane scaffold's interaction with PKC is governed by a "three-point attachment" model (C-3, C-4, C-20 oxygens). However, selectivity is driven by the hydrophobic domains (C-12/C-13 esters) and B-ring modifications.

| Compound | Core Structure | C-12 Substituent | C-13 Substituent | Key Structural Feature | Primary Phenotype |

| PMA (TPA) | Phorbol | Myristate (C14) | Acetate (C2) | High lipophilicity | Tumor Promoter (Pan-activator) |

| Prostratin | 12-Deoxyphorbol | None (H) | Acetate (C2) | 12-Deoxy core | Latency Reversal (Non-tumorigenic) |

| DPP | 12-Deoxyphorbol | None (H) | Phenylacetate | 12-Deoxy core | Anti-proliferative |

| Tigilanol Tiglate (EBC-46) | Epoxytigliane | Tigliate | 2-Methylbutanoate | C6-C7 Epoxide | Oncolytic/Necrotic (Restricted activation) |

Mechanistic Insight[3][4]

-

PMA: The long C-12 myristate chain facilitates stable insertion into the plasma membrane, leading to sustained activation and subsequent downregulation of both conventional (cPKC) and novel (nPKC) isoforms.[2]

-

EBC-46: The C6-C7 epoxide and shorter ester chains alter the molecule's orientation in the membrane. This results in the rapid activation of cPKCs (

) but fails to induce the sustained membrane translocation of nPKCs (

Comparative Selectivity Profile

The following data aggregates

Table 1: Binding Affinity and Isoform Activation

| Isoform Family | Isoform | PMA (TPA) Activity | Prostratin Activity | EBC-46 (Tigilanol) Activity |

| Conventional (cPKC) | ++++ (Sustained) | ++ (Transient) | ++++ ( Rapid/Potent ) | |

| ++++ | ++ | ++++ (Primary Target) | ||

| ++++ | + | ++ | ||

| Novel (nPKC) | ++++ | ++ | - / Weak | |

| ++++ | ++ | - / Weak | ||

| ++++ | + | - | ||

| ++++ | ++ | - | ||

| Atypical (aPKC) | - | - | - |

Critical Distinction: PMA activates PKC

and PKC, which are often associated with cell survival and tumor promotion in epithelial tissues.[2] EBC-46 shows a marked bias against these isoforms in cellular translocation assays, focusing its energy on PKC -dependent vascular disruption.

Mechanistic Pathway Visualization

The following diagram illustrates how structural variations lead to divergent therapeutic outcomes.

Figure 1: Divergent signaling pathways of tigliane esters based on isoform selectivity and activation kinetics.[1]

Experimental Protocols

To validate these profiles in your own pipeline, use the following self-validating protocols.

Protocol A: Live-Cell GFP-PKC Translocation Assay

The Gold Standard for determining functional selectivity.

Objective: Visualize the recruitment of specific PKC isoforms from the cytosol to the plasma membrane (PM) or organelles.

Reagents:

-

HeLa or HEK293 cells.[2]

-

Plasmids: GFP-PKC

, GFP-PKC -

Compound stocks (PMA, EBC-46) at 1 mM in DMSO.

-

Confocal Microscope with heated stage (

).

Workflow:

-

Transfection: Seed cells on glass-bottom dishes. Transfect with 0.5

g plasmid using Lipofectamine 3000.[2] Incubate 24h. -

Baseline Imaging: Replace media with HBSS. Capture images every 30s for 5 min to establish cytosolic baseline.[2]

-

Treatment: Add compound (final conc: 100 nM).

-

Kinetic Imaging: Image every 30s for 30-60 mins.

-

Quantification: Calculate the Cytosol-to-Membrane ratio (

).

Validation Criteria:

-

PMA: Must induce rapid (<5 min) and sustained (>60 min) translocation of both PKC

and PKC -

EBC-46: Should induce rapid translocation of PKC

but show minimal/no translocation of PKC -

Self-Check: If PKC

does not translocate with PMA, the plasmid or cell health is compromised.[2]

Protocol B: Competitive Binding Assay ( )

For determining physical affinity (

Objective: Measure the ability of the test compound to displace

Workflow:

-

Preparation: Mix Assay Buffer (50 mM Tris-HCl pH 7.4, 1 mg/mL BSA, phosphatidylserine).

-

Reaction: Combine:

-

Purified PKC Isoform (e.g., human recombinant PKC

II).[2] - (approx. 2-4 nM).

-

Test Compound (Serial dilution:

to

-

-

Incubation: 30 min at

. -